![molecular formula C18H29ClO2S B3230246 2-Dodecylbenzene-1-sulfonyl chloride CAS No. 1296885-05-6](/img/structure/B3230246.png)
2-Dodecylbenzene-1-sulfonyl chloride
Overview
Description
2-Dodecylbenzene-1-sulfonyl chloride (DBS-Cl) is an organic compound that is widely used as a surfactant and emulsifying agent in various industries. It is also used in scientific research as a reagent for the analysis of proteins and other biomolecules.
Mechanism of Action
2-Dodecylbenzene-1-sulfonyl chloride reacts with the amino groups of proteins to form stable sulfonamide bonds. This reaction occurs under mild conditions and does not affect the biological activity of the protein. The sulfonamide bond formed between this compound and the protein is stable and can be used for the detection and quantification of proteins.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound and is widely used in various industries.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Dodecylbenzene-1-sulfonyl chloride in lab experiments include its high reactivity with proteins, its stability under mild conditions, and its relatively low cost. The limitations of using this compound include its potential toxicity and the possibility of interfering with the biological activity of the protein.
Future Directions
There are several future directions for the use of 2-Dodecylbenzene-1-sulfonyl chloride in scientific research. One possible direction is the development of new methods for the detection and quantification of proteins using this compound. Another direction is the exploration of the potential use of this compound in the analysis of other biomolecules, such as nucleic acids and carbohydrates. Additionally, the development of new derivatives of this compound with improved properties for specific applications is another possible direction for future research.
In conclusion, this compound is a widely used reagent in scientific research for the analysis of proteins and other biomolecules. Its high reactivity with proteins and stability under mild conditions make it a valuable tool for protein analysis. However, its potential toxicity and limitations in interfering with the biological activity of the protein should also be considered. Future research directions for this compound include the development of new methods for the detection and quantification of proteins, exploration of its potential use in the analysis of other biomolecules, and the development of new derivatives with improved properties for specific applications.
Scientific Research Applications
2-Dodecylbenzene-1-sulfonyl chloride is widely used in scientific research as a reagent for the analysis of proteins and other biomolecules. It is used in the determination of protein concentration, protein purification, and protein electrophoresis. This compound reacts with proteins to form stable sulfonamide bonds, which can be used for the detection and quantification of proteins.
properties
IUPAC Name |
2-dodecylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINSWOYIKLKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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